3',5'-Anhydrothymidine

Descripción

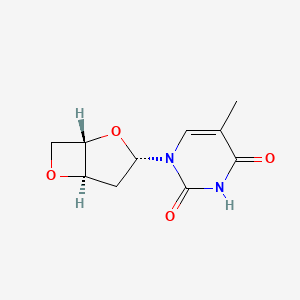

3',5'-Anhydrothymidine (C₁₀H₁₂N₂O₄, MW 224.21) is a thymidine analog characterized by an intramolecular ether (anhydro) bridge between the 3' and 5' hydroxyl groups of the ribose moiety (Fig. 1). This structural modification eliminates the 3'-OH group, altering its biochemical reactivity compared to natural thymidine. It serves as a precursor in radiopharmaceutical synthesis, particularly for 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a positron emission tomography (PET) tracer for imaging tumor proliferation .

Propiedades

IUPAC Name |

1-[(1R,3R,5S)-2,6-dioxabicyclo[3.2.0]heptan-3-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(16-8)4-15-6/h3,6-8H,2,4H2,1H3,(H,11,13,14)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWLMYIJZBBZTP-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC3C(O2)CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]3[C@H](O2)CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959235 | |

| Record name | 3',5'-Anhydrothymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38313-48-3 | |

| Record name | 3′,5′-Anhydrothymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38313-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Anhydrothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038313483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',5'-Anhydrothymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'5'-anhydro thymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',5'-ANHYDROTHYMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19TWX5TRJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Anhydrothymidine typically involves the cyclization of thymidine derivatives. One common method includes the treatment of thymidine with strong bases, such as sodium hydride, to induce the formation of the anhydro structure. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 3’,5’-Anhydrothymidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The scalability of the synthesis is crucial for its application in research and potential therapeutic uses.

Análisis De Reacciones Químicas

Types of Reactions: 3’,5’-Anhydrothymidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced nucleoside analogues.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3’,5’-Anhydrothymidine, each with distinct chemical and biological properties.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research

Building Block for Nucleoside Analogues

3'5'AT serves as a precursor in the synthesis of various nucleoside analogues. Its unique structure allows chemists to explore new pathways in nucleoside chemistry, leading to the development of compounds with enhanced biological activities.

Synthesis Methods

The synthesis of 3'5'AT typically involves dehydration reactions using reagents like phosphorus oxychloride or acetic anhydride to remove hydroxyl groups from thymidine. This process is followed by purification techniques such as chromatography to yield high-purity products suitable for research applications.

| Synthesis Method | Reagents Used | Outcome |

|---|---|---|

| Dehydration Reaction | Phosphorus Oxychloride | Production of 3',5'-Anhydrothymidine |

| Chromatography | Various solvents | Purification of synthesized compound |

Antiviral Activity

3'5'AT has demonstrated significant antiviral properties, particularly against retroviruses such as HIV and herpes simplex virus (HSV). The compound inhibits viral replication by interfering with reverse transcriptase activity, making it a potential candidate for antiviral therapies.

Case Study: Antiviral Efficacy Against HSV

In vitro studies have shown that 3'5'AT effectively inhibits HSV replication, with an IC50 value in the low micromolar range. This indicates potent antiviral activity and highlights its potential use in clinical settings for treating viral infections.

Anticancer Properties

The compound has also been investigated for its anticancer potential. It exhibits inhibitory effects on the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Anticancer Effects on Breast Cancer Cells

In studies involving MCF-7 breast cancer cells, treatment with 3'5'AT resulted in a significant reduction in cell viability, with an ED50 value of approximately 10 µM. The mechanism involves:

- Induction of Apoptosis: Triggering programmed cell death pathways.

- Cell Cycle Arrest: Halting progression at specific checkpoints.

| Cell Line | ED50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 | 10 | Apoptosis induction | |

| HeLa | 15 | Cell cycle arrest |

Industrial Applications

In addition to its laboratory applications, 3'5'AT is valuable in industrial settings for developing new pharmaceuticals. Its ability to serve as a building block for complex organic molecules facilitates advancements in drug design and biotechnology.

Mecanismo De Acción

The mechanism of action of 3’,5’-Anhydrothymidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The absence of hydroxyl groups at the 3’ and 5’ positions prevents the formation of phosphodiester bonds, leading to chain termination. This property is particularly useful in antiviral research, where the compound can inhibit viral replication by terminating the elongation of viral nucleic acids.

Comparación Con Compuestos Similares

2,3'-Anhydrothymidine Derivatives

These analogs feature an anhydro bridge between the 2' and 3' positions (Fig. 2). Key examples include:

- 5'-O-Benzoyl-2,3'-anhydrothymidine (BAThy) : Used in nucleophilic fluorination for [¹⁸F]FLT synthesis. Its reaction with triethylammonium tetrazolide in DMF follows second-order kinetics (ΔH‡ = 80 kJ/mol, ΔS‡ = -116 J·mol⁻¹·K⁻¹), indicative of an SN2 mechanism at C3' .

- 5-O-Trityl-2,3'-anhydrothymidine : A stabilized derivative with a trityl protecting group (CAS 25442-42-6), offering enhanced solubility (>99% purity) and utility in pharmaceutical research and organic synthesis .

Key Differences :

- Reactivity : The 2,3'-anhydro bridge facilitates nucleophilic attack at C3', whereas the 3',5'-anhydro bridge in 3',5'-Anhydrothymidine restricts reactivity to the 3' position, influencing fluorination efficiency .

- Applications : 2,3'-Anhydrothymidine derivatives are preferred in [¹⁸F]FLT radiosynthesis due to higher radiochemical yields (up to 40%) compared to this compound-based precursors .

5'-Modified Thymidine Analogs

- 3'-Glycinyl-3-(5-{o-carboran-1-yl}pentan-1-yl)thymidine (Compound 14) : Features a boron-rich carborane group, enhancing aqueous solubility (logP = -1.2) compared to this compound (logP = 0.8). This modification is explored for boron neutron capture therapy .

- 5'-O-(4,4'-Dimethoxytriphenylmethyl)-2,3'-anhydrothymidine (DMTThy) : A protected precursor for [¹⁸F]FLT, enabling simplified purification via alumina cartridges (95% radiochemical purity) but requiring higher synthesis temperatures than BAThy .

Key Differences :

- Solubility: Amino acid ester prodrugs (e.g., Compound 14) exhibit superior hydrophilicity due to charged glycine or glutamic acid moieties, unlike the hydrophobic this compound .

- Synthetic Utility : DMTThy’s dimethoxytrityl group simplifies purification but reduces reaction efficiency compared to benzoyl-protected analogs .

Cyclic Phosphate Derivatives

- Thymidine 3',5'-cyclic monophosphate (cTMP): A cyclic nucleotide (C₁₀H₁₂N₂O₇PNa, MW 326.18) with a phosphate bridge between 3' and 5' positions. Unlike this compound, cTMP participates in intracellular signaling but shares similar steric constraints .

Key Differences :

- Functionality : The phosphate group in cTMP enables binding to protein kinases, while the anhydro bridge in this compound renders it metabolically inert, favoring its use as a synthetic intermediate .

Structural and Kinetic Data Comparison

Actividad Biológica

3',5'-Anhydrothymidine (3'5'AT) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from thymidine, where the ribose sugar's hydroxyl groups at the 2' and 3' positions are removed, resulting in a unique structural configuration. The synthesis of 3'5'AT typically involves the following steps:

- Starting Material : Thymidine is used as the precursor.

- Dehydration Reaction : The hydroxyl groups at the 2' and 3' positions are removed through dehydration, often using reagents such as phosphorus oxychloride or acetic anhydride.

- Purification : The product is purified using chromatographic techniques to obtain pure this compound.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against retroviruses such as HIV. It acts as an inhibitor of viral replication by interfering with reverse transcriptase activity. In vitro studies have demonstrated that 3'5'AT can inhibit HIV-1 replication effectively, making it a candidate for further development in antiviral therapies .

Anticancer Properties

The compound has also shown promise in cancer research. Its mechanism involves the inhibition of DNA synthesis in rapidly dividing cells. In various cancer cell lines, including those derived from breast and colon cancers, 3'5'AT has been observed to induce apoptosis and inhibit cell proliferation .

The biological activity of this compound can be attributed to its ability to mimic natural nucleosides, thereby incorporating into DNA during replication. This incorporation leads to chain termination due to the absence of necessary hydroxyl groups for further elongation. Additionally, it may inhibit key enzymes involved in nucleotide metabolism.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.